

centanafadine effect size AISRS score change vs placebo

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Compound Focus: Centanafadine

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Efficacy Data: AISRS Score change vs. Placebo

The following table consolidates the primary efficacy results from two pivotal Phase 3 trials [1] [2] and a separate analysis involving children and adolescents [3].

Population & Study Type	Treatment Group	Mean Change in AISRS/ADHD-RS-5 from Baseline	Difference vs. Placebo (LS Mean)	Effect Size vs. Placebo	Statistical Significance (P-value)
Adults (6-week trials) [1] [2]	Centanafadine 400 mg/day	-12.5 [3]	-2.74 to -4.47 [1] [2]	-0.24 to -0.40 [1] [2]	P < 0.05 to P = 0.001 [1] [2]
	Centanafadine 200 mg/day	-12.1 [3]	-3.16 to -4.01 [1] [2]	-0.28 to -0.37 [1] [2]	P = 0.019 to P = 0.002 [1] [2]
	Placebo	-8.1 [3]	--	--	--
Adolescents (6-week trial) [3]	Centanafadine High-dose	-18.5 (on ADHD-RS-5)	Information Missing	Information Missing	Statistically significant vs. placebo [3]

Population & Study Type	Treatment Group	Mean Change in AISRS/ADHD-RS-5 from Baseline	Difference vs. Placebo (LS Mean)	Effect Size vs. Placebo	Statistical Significance (P-value)
	Placebo	-14.2 (on ADHD-RS-5)	--	--	--
Children (6-week trial) [3]	Centanafadine High-dose	-16.3 (on ADHD-RS-5)	Information Missing	Information Missing	Statistically significant vs. placebo [3]
	Placebo	-10.8 (on ADHD-RS-5)	--	--	--

Comparative Efficacy & Safety vs. Other ADHD Medications

Indirect comparisons have been used to position **centanafadine** among existing ADHD treatments. The table below outlines findings from Matching-Adjusted Indirect Comparisons (MAIC) [4] [5].

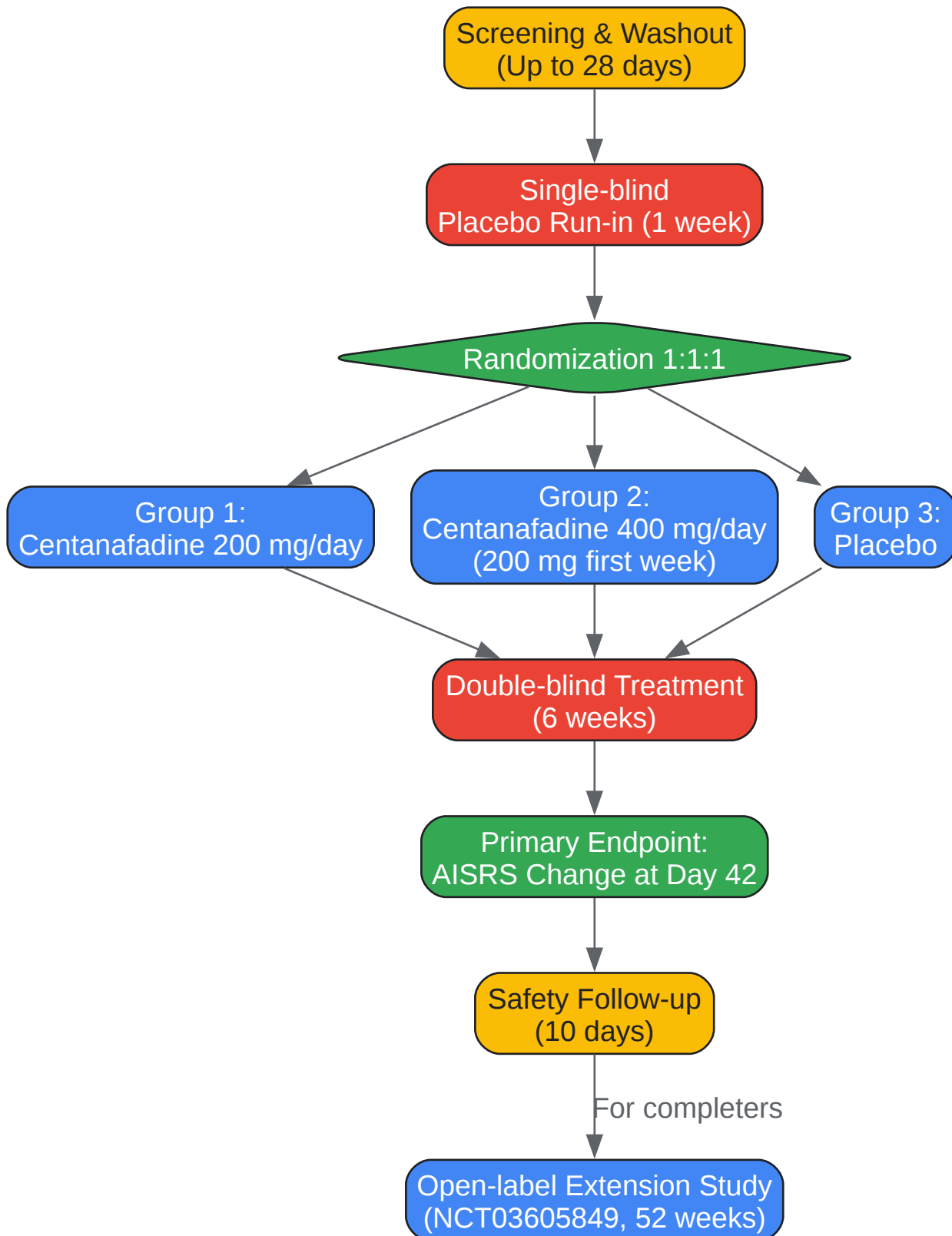
Comparison	Efficacy (AISRS/ADHD-RS Score Change)	Key Safety Findings (Risk Difference in Percentage Points)
vs. Methylphenidate [4] [5]	No statistically significant difference [4] [5]	Significantly lower risk of insomnia (-9.46 pp) and initial insomnia (-4.68 pp) [4]. Also lower risk of decreased appetite and headache [5].
vs. Lisdexamfetamine [5]	Significantly smaller reduction with centanafadine (6.15-point difference; $p < 0.05$) [5]	Significantly lower risk of upper respiratory tract infection, insomnia, and dry mouth [5].
vs. Atomoxetine [5]	No statistically significant difference [5]	Significantly lower risk of nausea, dry mouth, and fatigue [5].

Detailed Experimental Protocols

For researchers, the key methodological details of the cited adult trials are as follows [1] [2]:

- **Study Design:** Two Phase 3, randomized, double-blind, placebo-controlled, parallel-group, multicenter trials (NCT03605680 and NCT03605836).
- **Participants:** Adults aged 18-55 years with a DSM-5 diagnosis of ADHD and moderate to severe symptoms (mean baseline AISRS total score ~38.7).
- **Intervention: Centanafadine SR** at total daily doses (TDD) of 200 mg or 400 mg, administered twice daily for 6 weeks. The 400 mg/day group started at 200 mg TDD for the first week before uptitration.
- **Control:** Matching placebo administered twice daily.
- **Primary Endpoint:** Change from baseline to Day 42 in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score.
- **Key Secondary Endpoint:** Change from baseline to Day 42 in the Clinical Global Impression–Severity of Illness Scale (CGI-S).

The workflow of these core trials and their connection to the long-term safety study can be visualized as follows:



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Key Insights for Researchers

- **Mechanism of Action:** **Centanafadine** is a **norepinephrine, dopamine, and serotonin reuptake inhibitor (NDSRI)**. This triple reuptake inhibition distinguishes it from most other approved ADHD therapies [6] [7] [2].
- **Long-term Safety Profile:** A 52-week open-label safety study (NCT03605849) demonstrated sustained safety and tolerability. The most common TEAEs were insomnia (8.0%), nausea (7.7%), diarrhea, and headache (7.0% each). The study also suggested continued efficacy, with AISRS total scores improving by up to 57% from baseline [6] [8].
- **Abuse Potential:** As a non-stimulant, **centanafadine** is associated with low abuse potential, which is a significant consideration in ADHD treatment selection [3] [2].

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